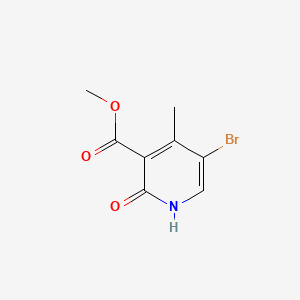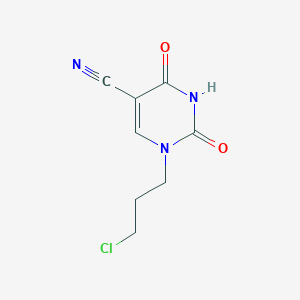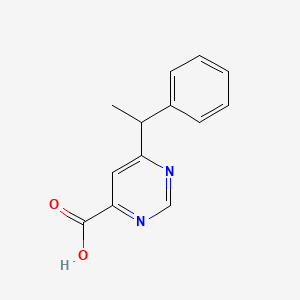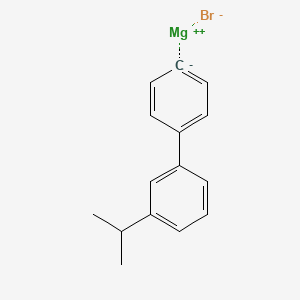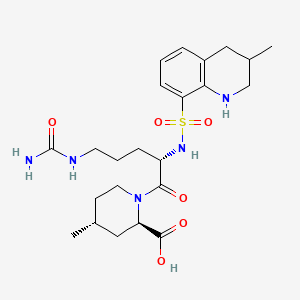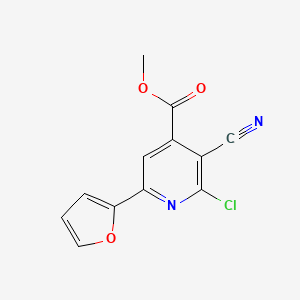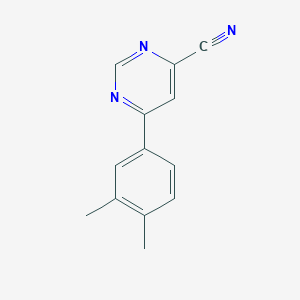
6-(3,4-Dimethylphenyl)pyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Dimethylphenyl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a 3,4-dimethylphenyl group and a cyano group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethylphenyl)pyrimidine-4-carbonitrile typically involves the reaction of 3,4-dimethylbenzaldehyde with malononitrile and ammonium acetate under reflux conditions to form the intermediate 3,4-dimethylphenylpyrimidine. This intermediate is then subjected to further reactions to introduce the cyano group at the 4-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,4-Dimethylphenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-(3,4-Dimethylphenyl)pyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-(3,4-Dimethylphenyl)pyrimidine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the pyrimidine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent inhibitory activity against certain enzymes.
Uniqueness
6-(3,4-Dimethylphenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new bioactive molecules and materials .
Propiedades
Fórmula molecular |
C13H11N3 |
|---|---|
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
6-(3,4-dimethylphenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C13H11N3/c1-9-3-4-11(5-10(9)2)13-6-12(7-14)15-8-16-13/h3-6,8H,1-2H3 |
Clave InChI |
FFNBDRQDYVXZDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC=NC(=C2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)
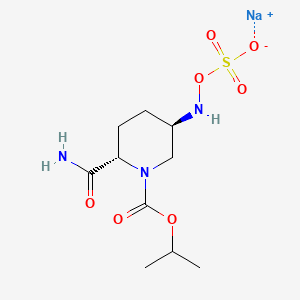
![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B14885997.png)

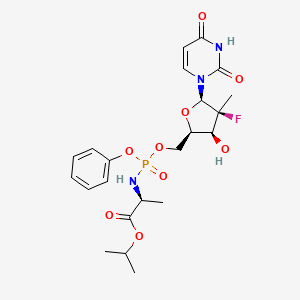

![4-(2-butoxy-3-methoxyphenyl)-1-(6-hydroxypyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14886028.png)
